6-(4-isopropylphenyl)-5H-benzo[a]phenothiazin-5-one
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Overview
Description
11-[4-(PROPAN-2-YL)PHENYL]-12H-10-THIA-5-AZATETRAPHEN-12-ONE is a complex organic compound with a unique structure that includes a phenyl group substituted with a propan-2-yl group, a thia-azatetra-phenone core, and other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(PROPAN-2-YL)PHENYL]-12H-10-THIA-5-AZATETRAPHEN-12-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriately substituted hydrohalogenides of imidazolidin-2-one hydrazones with 3-methyl-2-oxobutyric acid ethyl ester . This reaction is carried out in an organic solvent medium in the presence of alkaline substances that bind the released hydrogen halide. The product is then purified by crystallization from a mixture of methyl alcohol and dimethylformamide or from methanol alone in the case of specific derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
11-[4-(PROPAN-2-YL)PHENYL]-12H-10-THIA-5-AZATETRAPHEN-12-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
11-[4-(PROPAN-2-YL)PHENYL]-12H-10-THIA-5-AZATETRAPHEN-12-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 11-[4-(PROPAN-2-YL)PHENYL]-12H-10-THIA-5-AZATETRAPHEN-12-ONE involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different functional groups.
Thiophene Derivatives: Compounds containing a thiophene ring, which share some structural similarities with the thia-azatetra-phenone core.
Pyrrole Derivatives: Compounds with a pyrrole ring, which are also used in medicinal chemistry for their biological activities.
Uniqueness
11-[4-(PROPAN-2-YL)PHENYL]-12H-10-THIA-5-AZATETRAPHEN-12-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C25H19NOS |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
6-(4-propan-2-ylphenyl)benzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C25H19NOS/c1-15(2)16-11-13-17(14-12-16)22-24(27)19-8-4-3-7-18(19)23-25(22)28-21-10-6-5-9-20(21)26-23/h3-15H,1-2H3 |
InChI Key |
JWPOIYBLKQMSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C3C(=NC4=CC=CC=C4S3)C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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